molecular formula C11H20BrNO3 B1438942 N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine CAS No. 1192488-15-5

N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine

Cat. No. B1438942
M. Wt: 294.19 g/mol
InChI Key: UTFPBVQWEAFHRD-UHFFFAOYSA-N
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Description

N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a useful research chemical . It is also known as tert-butyl N-[4-(bromomethyl)phenyl]carbamate .


Synthesis Analysis

The synthesis of similar compounds like N-Boc-4-hydroxypiperidine has been reported in the literature . The process involves taking 4-piperidone hydrochloride hydrate, adding distilled water, introducing liquid ammonia to alkalinity, extracting with toluene, drying with anhydrous magnesium sulfate, and carrying out vacuum filtration to obtain 4-piperidone .


Molecular Structure Analysis

The molecular weight of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is 286.16 . Its molecular formula is C12H16BrNO2 . The canonical SMILES representation is CC©©OC(=O)NC1=CC=C(C=C1)CBr .


Chemical Reactions Analysis

N-Boc protection is frequently reported by base-catalysed reactions using DMAP, aq. NaOH, NaHMDS, or Lewis acids-catalysed reactions, such as ZrCl4, LiClO4, HClO4/SiO2, Cu(BF4)2·×H2O, Zn(ClO4)2·6H2O, yttria-zirconia .

Scientific Research Applications

Synthesis of Pharmaceuticals

N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine serves as a crucial intermediate in the synthesis of therapeutic compounds. For example, it has been involved in the synthesis of Lenalidomide, a potent medication used in the treatment of certain cancers. The process involves the intramolecular cyclization and subsequent condensation steps, showcasing the compound's utility in complex organic transformations (Mao Zhenmin, 2010).

Chemoselective Protection of Amines

It is instrumental in the chemoselective N-Boc protection of amines, a critical step in the synthesis of various organic molecules, including pharmaceuticals. This protection strategy is essential for preventing unwanted reactions at amine sites during complex synthetic procedures. The use of Bronsted acidic ionic liquid catalysis for efficient and chemoselective N-Boc protection highlights the compound's versatility and efficiency in organic synthesis (S. Sunitha et al., 2008).

Synthesis of Oxazolidines

Another significant application is in the synthesis of N-Boc protected oxazolidines, which are valuable intermediates in the production of medicinal compounds. The process involves the cyclization of chiral serine, demonstrating the compound's utility in generating optically pure intermediates crucial for the pharmaceutical industry (S. Khadse & P. Chaudhari, 2015).

Advanced Organic Synthesis

N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is also used in the preparation of advanced organic synthesis intermediates. For instance, its application in the synthesis of C2 symmetric 2,2'-bipyridyl imidazolidinone and oxazaborolidine derivatives showcases its utility in creating chiral catalysts for asymmetric synthesis, further underscoring its importance in synthetic organic chemistry and the development of new catalytic methods (R. Ward et al., 2002).

Safety And Hazards

N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .

properties

IUPAC Name

tert-butyl 4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFPBVQWEAFHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CBr)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine

CAS RN

1192488-15-5
Record name tert-butyl 4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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